molecular formula C18H13B B1591046 3-Bromo-p-terphenyl CAS No. 1762-87-4

3-Bromo-p-terphenyl

Cat. No.: B1591046
CAS No.: 1762-87-4
M. Wt: 309.2 g/mol
InChI Key: JJKJPQMYYSMPBE-UHFFFAOYSA-N
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Description

3-Bromo-p-terphenyl is a halogenated derivative of p-terphenyl, which is a common building block in organic synthesis. This compound consists of a central benzene ring substituted with two phenyl groups, with one of the phenyl groups further substituted with a bromine atom at the para position.

Mechanism of Action

Target of Action

3-Bromo-p-terphenyl is an aromatic compound that consists of a central benzene ring substituted with two phenyl groups P-terphenyls, a class to which this compound belongs, have been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects .

Mode of Action

It’s known that p-terphenyls usually possess an aromatic or a para quinone function in the central ring modified by different oxygen functions . This suggests that this compound may interact with its targets through these functional groups, leading to changes in the targets’ activity or function.

Biochemical Pathways

Given the reported biological activities of p-terphenyls , it can be inferred that this compound may affect pathways related to cell survival (cytotoxicity), microbial growth (antimicrobial activity), oxidative stress (antioxidant activity), and carbohydrate metabolism (α-glucosidase inhibition).

Result of Action

Based on the reported biological activities of p-terphenyls , it can be inferred that this compound may induce cell death (cytotoxicity), inhibit microbial growth (antimicrobial activity), neutralize reactive oxygen species (antioxidant activity), and inhibit α-glucosidase (an enzyme involved in carbohydrate metabolism).

Action Environment

It’s known that p-terphenyls are mainly isolated from terrestrial and marine organisms , suggesting that these compounds may be stable and active in a variety of environmental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-p-terphenyl can be synthesized through the bromination of p-terphenyl. The reaction typically involves the use of bromine in the presence of a catalyst such as thallic acetate. The reaction is carried out in a solvent like dichloromethane or trifluoroacetic acid, which facilitates the bromination process. The reaction conditions are generally mild, and the product is obtained in high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-p-terphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of p-terphenyl or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or ether.

Major Products Formed:

    Substitution Reactions: Products include various substituted terphenyl derivatives.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include p-terphenyl and other reduced aromatic compounds

Scientific Research Applications

3-Bromo-p-terphenyl has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and cytotoxic effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of advanced materials, including liquid crystalline materials and organic light-emitting diodes

Comparison with Similar Compounds

    p-Terphenyl: The parent compound without the bromine substitution.

    4-Bromo-p-terphenyl: A similar compound with the bromine atom at a different position.

    4-Methyl-p-terphenyl: A derivative with a methyl group instead of a bromine atom.

Comparison: 3-Bromo-p-terphenyl is unique due to the presence of the bromine atom at the para position, which significantly influences its chemical reactivity and physical properties. Compared to p-terphenyl, the brominated derivative exhibits different solubility, melting point, and reactivity patterns. The presence of the bromine atom also enhances its potential for halogen bonding and other interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-bromo-3-(4-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKJPQMYYSMPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571597
Record name 1~3~-Bromo-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1762-87-4
Record name 1~3~-Bromo-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(4-phenylphenyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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